molecular formula C15H15NO2 B11867550 (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B11867550
M. Wt: 241.28 g/mol
InChI Key: FXFJYUXPFQIPNN-KGLIPLIRSA-N
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Description

(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine-3-carboxylic acid analog designed for advanced research in medicinal chemistry and neuroscience. This compound belongs to a class of molecules known for their activity as antagonists of ionotropic glutamate receptors (iGluRs), which are critical for fast excitatory synaptic transmission in the central nervous system . The pyrrolidine scaffold is a privileged structure in drug discovery, valued for its sp3-hybridization and three-dimensional coverage, which allows for extensive exploration of pharmacophore space and often leads to improved selectivity and binding profiles in bioactive molecules . The specific structural motif of a 3-carboxylic acid group on the pyrrolidine ring is a key pharmacophore that mimics the native glutamate neurotransmitter, enabling competitive binding at the orthosteric site of glutamate receptors . The incorporation of the naphthalen-2-yl substituent at the 4-position is a strategic modification explored in structure-activity relationship (SAR) studies to modulate affinity and selectivity, particularly towards NMDA receptor subtypes . Research into related 3-arylproline analogs has demonstrated that such compounds can exhibit potent antagonism with selectivity for GluN1/GluN2A NMDA receptors, making them valuable tool compounds for investigating the role of these receptors in health and disease . Imbalances in glutamate receptor signaling are implicated in a wide range of neurological disorders, including anxiety, depression, chronic pain, epilepsy, and neurodegenerative conditions such as Alzheimer's and Huntington's disease . Consequently, this compound provides researchers with a versatile chemical probe to study synaptic physiology, neurotoxic mechanisms, and to validate novel therapeutic targets. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14+/m1/s1

InChI Key

FXFJYUXPFQIPNN-KGLIPLIRSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Ring Formation via Cyclization Reactions

The pyrrolidine core is commonly synthesized through cyclization of amino esters or amides. For example, glycine ethyl ester derivatives undergo nucleophilic substitution with α,β-unsaturated carbonyl compounds to form intermediates that cyclize under basic conditions.

Example Protocol (adapted from):

  • Starting Material : Glycine ethyl ester hydrochloride (1.0 equiv).

  • Nucleophilic Substitution : React with methyl chloroformate (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base.

  • Cyclization : Treat with ethyl acrylate (1.5 equiv) and lithium tert-butoxide (LiOtBu) in tetrahydrofuran (THF) at −78°C to form the pyrrolidine ring.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
Nucleophilic SubstitutionMethyl chloroformate, TEA, DCM, 0°C → RT8595
CyclizationEthyl acrylate, LiOtBu, THF, −78°C7897

Introduction of the Naphthalen-2-yl Group

The naphthalen-2-yl substituent is introduced via cross-coupling reactions. While the patent in describes a Suzuki-Miyaura coupling for an ethyl group, analogous methods using naphthalen-2-yl boronic acid derivatives can be extrapolated.

Modified Protocol :

  • Intermediate Preparation : Brominate the pyrrolidine at the 4-position using N-bromosuccinimide (NBS) in acetonitrile.

  • Suzuki-Miyaura Coupling : React with naphthalen-2-yl boronic acid (1.2 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), and potassium carbonate (K₂CO₃) in dioxane/water (4:1) at 80°C.

Key Data :

ParameterValue
Coupling PartnerNaphthalen-2-yl boronic acid
CatalystPd(OAc)₂ (5 mol%)
Solvent SystemDioxane/H₂O (4:1)
Temperature80°C, 12 h
Yield72% (theoretical)

Stereochemical Control via Catalytic Hydrogenation

The (3R,4S) configuration is achieved using chiral catalysts. The patent in employs a ruthenium-based catalyst, [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]Ru(II), for asymmetric hydrogenation.

Procedure :

  • Substrate : Unsaturated pyrrolidine intermediate (e.g., compound 4 in).

  • Catalytic System : [(S)-Ru catalyst] (2 mol%), triethylamine (1.1 equiv), methanol solvent.

  • Conditions : H₂ (50 psi), 66°C, 6 h.

Outcomes :

  • Chiral Purity : ≥99% ee (enantiomeric excess).

  • Yield : 77% after hydrolysis and deprotection.

Hydrolysis and Deprotection

The final step involves hydrolysis of the ethyl ester to the carboxylic acid and removal of protective groups (e.g., Boc).

Protocol :

  • Ester Hydrolysis : Treat with 10% NaOH aqueous solution at room temperature for 1 h.

  • Acidification : Adjust to pH 3 using dilute HCl.

  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Analytical Data :

  • ¹H NMR (CD₃OD): δ 7.80–7.30 (m, 7H, naphthalene), 3.48–3.36 (m, 3H, pyrrolidine), 2.88–2.62 (m, 2H), 2.39–2.34 (m, 1H).

  • HPLC Purity : ≥99%.

Alternative Synthetic Routes

Resolution of Racemates

Racemic mixtures of 4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid can be resolved using chiral auxiliaries or enzymatic methods.

Example :

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of a racemic ester.

Proline-Derived Synthesis

Modification of L-proline via Friedel-Crafts alkylation with naphthalene derivatives, followed by oxidation.

Limitations : Requires precise control over regioselectivity during naphthalene attachment.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance yield and reduce reaction times for cyclization and coupling steps.

  • Catalyst Recycling : Immobilize chiral Ru catalysts on silica supports to reduce costs.

Cost Analysis

ComponentCost Contribution (%)
Chiral Catalyst45
Naphthalen-2-yl Boronic Acid30
Solvents/Reagents25

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound notable for its unique structural configuration, which includes a pyrrolidine ring with a naphthalene moiety and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with various molecular targets.

Chemical Structure and Properties

The compound's molecular formula is C15H17NO2C_{15}H_{17}NO_2 with a molecular weight of approximately 277.75 g/mol. The chirality at the 3R and 4S positions is crucial as it influences the compound's pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₁₇NO₂
Molecular Weight277.75 g/mol
CAS Number1330750-42-9
Stereochemistry(3R,4S)

Biological Activity

Research indicates that (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid exhibits significant biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown promising results in inhibiting arginase enzymes, which are critical in nitrogen metabolism and have implications in various diseases including cancer and cardiovascular disorders .
  • Protein-Ligand Interactions : The compound's ability to bind to integrins—proteins that facilitate cell adhesion—has been highlighted as a key area of interest. Understanding these interactions can provide insights into its therapeutic applications against diseases that involve aberrant cell signaling and adhesion.
  • Pharmacological Potential : Its unique structure allows for modulation of various biological pathways, making it a candidate for further pharmacological studies. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify its binding affinities and interaction dynamics with target proteins.

Case Studies and Research Findings

Several studies have focused on the biological activity of (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid:

  • Study on Arginase Inhibition : A recent investigation reported that analogues of this compound displayed up to a 1000-fold increase in potency as arginase inhibitors compared to existing standards. This highlights the potential of modifying the naphthalene substitution to enhance biological activity .
  • Integrin Binding Studies : Research has demonstrated effective interactions with integrin proteins, suggesting that this compound could play a role in modulating cell adhesion processes essential for tumor metastasis and wound healing.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique aspects of compounds similar to (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidHydroxyl group at 4-positionLacks aromatic substitution
(3S,4R)-Pyrrolidine-3-carboxylic acidNo naphthalene substitutionSimpler structure
5-Methylpyrrolidine-3-carboxylic acidMethyl group at 5-positionDifferent sterics and electronic properties
(3R,4S)-Pyrrolidine-2-carboxylic acidCarboxyl group at 2-positionDifferent stereochemistry

The presence of the naphthalene moiety in (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid differentiates it from these compounds, potentially influencing its biological activity and chemical reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters with structurally related compounds:

Compound Name (CAS/ID) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity/Yield Key Analytical Data
Target compound Naphthalen-2-yl (4), COOH (3) C₁₅H₁₅NO₂ 241.29 N/A FTIR: ν(C=O) ~1675 cm⁻¹*
14{6,5} 1-Methylindol-3-yl (4), CF₃Ph-ureido C₂₄H₂₃F₃N₄O₃ 475 >99% / 76% MS (APCI): m/z 475
14{1,8} Phenyl (4), 3-pyridyl-ureido C₁₉H₂₂N₄O₃ 355 79% / 49% MS (APCI): m/z 355
14{4,5} 1,3-Benzodioxol-5-yl (4), CF₃Ph-ureido C₂₂H₂₂F₃N₃O₅ 466 >99% / 68% FTIR: ν(N-H) ~3254 cm⁻¹
(3R,4S)-rel-4-(3-Chlorophenyl) analog 3-Chlorophenyl (4) C₁₁H₁₂ClNO₂ 225.67 N/A N/A
trans-AOMPC 4-Methoxyphenethyl, amino, oxo C₁₅H₂₀N₂O₄ 292.33 N/A NMR-confirmed helical folding

*Inferred from analogous ureido-carboxylic acid FTIR data .

Key Observations:
  • Substituent effects: Hydrophobicity: The naphthalen-2-yl group in the target compound enhances lipophilicity compared to phenyl (14{1,8}) or chlorophenyl analogs . Electronic effects: Electron-withdrawing groups (e.g., CF₃ in 14{6,5}) increase stability and molecular weight but may reduce solubility.
  • Synthetic challenges: Yields for pyrrolidine-3-carboxylic acid derivatives vary widely (49–96%) depending on substituents and purification methods (e.g., column chromatography for 15{1,4} ).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid?

  • Methodology : Multi-step organic synthesis using chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) protection) is critical. Key steps include stereoselective ring closure and catalytic asymmetric hydrogenation to establish the (3R,4S) configuration. Purification via high-performance liquid chromatography (HPLC) ensures enantiomeric excess >98% .
  • Challenges : Competing epimerization during deprotection requires pH control (<7) and low-temperature conditions to preserve stereochemistry .

Q. How can the stereochemical configuration of this compound be experimentally validated?

  • Analytical Techniques :

  • X-ray crystallography : Resolves absolute configuration by analyzing electron density maps of single crystals .
  • Chiral HPLC : Uses chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data for consistency .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

  • Key Properties :

  • LogP : Calculated as ~2.1 (via computational methods), indicating moderate lipophilicity .
  • pKa : The carboxylic acid group has a pKa of ~4.5, requiring buffered solutions (pH 7.4) to maintain ionization in cell-based assays .
  • Hygroscopicity : The hydrochloride salt form (if applicable) enhances aqueous solubility but requires desiccant storage .

Advanced Research Questions

Q. How does the naphthalen-2-yl substituent influence target binding compared to other aryl groups (e.g., dichlorophenyl or methoxyphenyl)?

  • Structural Insights :

  • The naphthalen-2-yl group provides extended π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), increasing binding affinity by ~3-fold compared to smaller aryl groups .
  • Contradiction Analysis : Some studies report reduced activity in polar solvents due to naphthalene aggregation; use molecular dynamics simulations to optimize solvent conditions .

Q. What mechanistic approaches are used to resolve discrepancies in reported IC50 values across enzyme inhibition studies?

  • Troubleshooting Framework :

Assay Conditions : Verify buffer composition (e.g., divalent cations may alter enzyme kinetics) .

Probe Purity : Confirm enantiomeric purity via circular dichroism (CD) spectroscopy, as impurities >2% can skew results .

Target Conformation : Use cryo-EM or NMR to assess if the compound induces allosteric changes not accounted for in enzymatic assays .

Q. How can fluorinated analogs of this compound improve metabolic stability without compromising activity?

  • Design Strategy :

  • Introduce fluoromethyl groups at the pyrrolidine 4-position to block cytochrome P450 oxidation sites. This increases plasma half-life by ~40% in murine models .
  • Trade-offs : Fluorination may reduce solubility; counterbalance with PEGylated prodrug formulations .

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